5-methyl-N-(piperidin-4-yl)pyridin-2-amine hydrochloride
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Overview
Description
5-methyl-N-(piperidin-4-yl)pyridin-2-amine hydrochloride is a chemical compound with the molecular formula C11H19Cl2N3 It is a derivative of pyridine and piperidine, which are both important heterocyclic compounds in organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(piperidin-4-yl)pyridin-2-amine hydrochloride typically involves the reaction of 5-methyl-2-chloropyridine with piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-(piperidin-4-yl)pyridin-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or pyridine ring can be modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated or acylated derivatives.
Scientific Research Applications
5-methyl-N-(piperidin-4-yl)pyridin-2-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: The compound can be used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 5-methyl-N-(piperidin-4-yl)pyridin-2-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine
- 4-Amino-2-(trifluoromethyl)pyridine
Uniqueness
5-methyl-N-(piperidin-4-yl)pyridin-2-amine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, selectivities, and pharmacokinetic profiles, making it a valuable compound for specific research and therapeutic applications.
Properties
IUPAC Name |
5-methyl-N-piperidin-4-ylpyridin-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3.ClH/c1-9-2-3-11(13-8-9)14-10-4-6-12-7-5-10;/h2-3,8,10,12H,4-7H2,1H3,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWUWCBYVSOXRQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC2CCNCC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10671548 |
Source
|
Record name | 5-Methyl-N-(piperidin-4-yl)pyridin-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10671548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185320-00-6 |
Source
|
Record name | 5-Methyl-N-(piperidin-4-yl)pyridin-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10671548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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